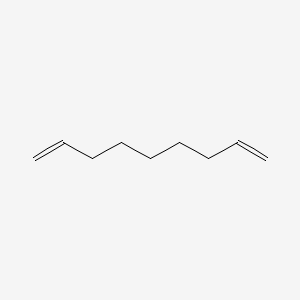

1,8-Nonadiene

CAS No.: 4900-30-5

Cat. No.: VC2407810

Molecular Formula: C9H16

Molecular Weight: 124.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4900-30-5 |

|---|---|

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| IUPAC Name | nona-1,8-diene |

| Standard InChI | InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2 |

| Standard InChI Key | VJHGSLHHMIELQD-UHFFFAOYSA-N |

| SMILES | C=CCCCCCC=C |

| Canonical SMILES | C=CCCCCCC=C |

| Boiling Point | 142.5 °C |

Introduction

Basic Information and Identification

1,8-Nonadiene, also known by its IUPAC name nona-1,8-diene, is characterized by the presence of two terminal double bonds in a linear nine-carbon chain. This arrangement gives the compound unique reactivity patterns that make it valuable in various chemical processes.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 4900-30-5 |

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| MDL Number | MFCD00008669 |

The compound is registered with CAS number 4900-30-5 and has a molecular formula of C9H16 with a corresponding molecular weight of 124.22 g/mol . These identification parameters are essential for regulatory compliance and proper handling of the chemical in laboratory and industrial settings.

Physical and Chemical Properties

1,8-Nonadiene exhibits specific physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The following table summarizes the key physical properties of 1,8-Nonadiene:

| Property | Value |

|---|---|

| Physical State | Clear liquid |

| Color | Colorless to almost colorless |

| Odor | Hydrocarbon citrus |

| Melting Point | -70.83°C (estimate) |

| Boiling Point | 141-142°C (literature) |

| Density | 0.74 g/mL at 25°C |

| Refractive Index | 1.4265-1.4285 |

| Vapor Density | >1 (vs air) |

| Flash Point | 26°C |

| LogP | 4.476 (estimate) |

The compound exists as a clear, colorless to almost colorless liquid with a distinctive hydrocarbon citrus odor . Its melting point is estimated at -70.83°C, while its boiling point ranges from 141-142°C according to literature values . With a density of 0.74 g/mL at 25°C, 1,8-nonadiene is lighter than water .

Chemical Reactivity

The reactivity of 1,8-nonadiene is primarily determined by its two terminal double bonds. These unsaturated sites make the compound susceptible to addition reactions typical of alkenes, including:

-

Hydrogenation to form nonane

-

Halogenation to form dihalogenated derivatives

-

Oxidation to form aldehydes or carboxylic acids

-

Polymerization reactions, particularly in the presence of catalysts

The compound's dual unsaturation makes it particularly valuable in polymerization and cross-linking applications, where both double bonds can participate in reaction networks.

| Parameter | Details |

|---|---|

| GHS Symbols | GHS02 (Flammable), GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H226-H315-H319-H335 |

| Precautionary Statements | P210-P303+P361+P353-P405-P501a-P261-P305+P351+P338 |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | 36/37/38-10 |

| Safety Statements | 37/39-26-16-36/37/39 |

| RIDADR | 1993 |

| WGK Germany | 3 |

| Hazard Class | 3.2 |

| Packing Group | III |

The compound is classified as flammable (GHS02) and harmful/irritant (GHS07), with the signal word "Warning" . The hazard statements indicate it is flammable liquid and vapor (H226), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

| Manufacturer | Product Number | Purity | Volume | Price (USD) |

|---|---|---|---|---|

| TCI Chemical | N0332 | >98.0% (GC) | 5 mL | $48 |

| TCI Chemical | N0332 | >98.0% (GC) | 25 mL | $235 |

| Alfa Aesar | H53502 | 99% | 1 g | $21.8 |

| Alfa Aesar | H53502 | 99% | 5 g | $74.6 |

| Alfa Aesar | H53502 | 99% | 25 g | $319 |

This pricing information indicates that 1,8-nonadiene commands a relatively high price per gram, which is typical for specialty chemicals used primarily in research and high-value applications .

Applications in Chemical Research and Industry

1,8-Nonadiene finds applications in various fields due to its unique structural features and reactivity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis pathways. Its terminal double bonds make it a suitable substrate for:

-

Ring-closing metathesis reactions

-

Cross-coupling reactions

-

Synthesis of more complex molecules with specific functionalities

-

Preparation of macrocyclic compounds

Polymer Chemistry

In polymer science, 1,8-nonadiene is utilized in:

-

Olefin metathesis polymerization

-

Cross-linking applications

-

Formation of specialty polymers with unique properties

The dual unsaturation in 1,8-nonadiene allows for the creation of polymers with specific mechanical and thermal characteristics, making it valuable in materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume